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Compound of Interest

Compound Name: N-Benzylideneaniline

Cat. No.: B3420153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-
benzylideneaniline, a key Schiff base intermediate in various chemical syntheses. The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-
visible (UV-Vis) spectroscopic data, along with standardized experimental protocols for data
acquisition.

Spectroscopic Data Summary

The empirical formula for N-Benzylideneaniline is CizHi11N, with a molecular weight of 181.24
g/mol .[1] Its spectroscopic data provides key insights into its molecular structure and electronic
properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The *H and *3C NMR data for N-benzylideneaniline are summarized below.

Table 1: *H NMR Spectroscopic Data for N-Benzylideneaniline
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Chemical Shift (8)

Multiplicity Assignment Solvent
Ppm
1H, -CH=N- (Imine
8.44 s CDClIs
proton)
7.92-7.87 m 2H, Aromatic protons CDCls
7.49-7.43 m 3H, Aromatic protons CDClIs
7.41-7.34 m 2H, Aromatic protons CDCls
7.26-7.20 m 3H, Aromatic protons CDCls
1H, -CH=N- (Imine
10.0 s DMSO

proton)

Data sourced from references|[2][3].

Table 2: 13C NMR Spectroscopic Data for N-Benzylideneaniline

Chemical Shift (6) ppm Assignment Solvent
160.4 -CH=N- (Imine carbon) CDCls
152.1 Aromatic C CDCls
136.2 Aromatic C CDCls
131.3 Aromatic C CDCls
129.1 Aromatic C CDClIs
128.8 Aromatic C CDCls
125.9 Aromatic C CDCls
120.8 Aromatic C CDCls
193.8 -CH=N- (Imine carbon) DMSO

Data sourced from references|[2][3].
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Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for N-Benzylideneaniline

Wavenumber (cm~?) Intensity Assignment
1625-1628 Strong C=N stretch (Imine)
3060 Medium Aromatic C-H stretch
1579 Strong Aromatic C=C stretch
1191 Medium Ar-N stretch

690 Strong C-H out-of-plane bend

Data sourced from references[4].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: UV-Vis Spectroscopic Data for N-Benzylideneaniline

Molar Absorptivity Electronic
Amax (nm) . Solvent
(€) Transition

360 Not specified n-rt* and Tt-1t* DMSO

Data sourced from reference[4].

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data
presented above.
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Synthesis of N-Benzylideneaniline

N-Benzylideneaniline can be synthesized via the condensation reaction of benzaldehyde and
aniline.[4]

Materials:

e Benzaldehyde

e Aniline

e Ethanol

e Round-bottom flask
» Reflux condenser
e Stirring apparatus

Procedure:

In a round-bottom flask, mix equimolar amounts of benzaldehyde and aniline.
e Add a minimal amount of ethanol to dissolve the reactants.

e Heat the mixture to reflux for 2-4 hours.

e Monitor the reaction progress using thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.

e The product, N-benzylideneaniline, will crystallize out of the solution.

o Collect the crystals by filtration and wash with cold ethanol.

» Recrystallize the product from ethanol to obtain pure N-benzylideneaniline.

NMR Spectroscopy
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Instrumentation:

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of purified N-benzylideneaniline in approximately 0.6-0.7 mL of
deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

Transfer the solution to a 5 mm NMR tube.

'H NMR Data Acquisition:

Pulse Program: Standard single-pulse experiment (zg30 or similar).

Spectral Width: Approximately 12-16 ppm.

Number of Scans: 16-64, depending on the concentration.

Relaxation Delay: 1-2 seconds.

Referencing: The residual solvent peak (CDCls: 8 7.26 ppm; DMSO-ds: 6 2.50 ppm) is used
as an internal standard.

13C NMR Data Acquisition:

Pulse Program: Proton-decoupled 13C experiment (zgpg30 or similar).

Spectral Width: Approximately 0-220 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2 seconds.

Referencing: The solvent peak (CDCls: & 77.16 ppm; DMSO-de: 6 39.52 ppm) is used as an
internal standard.

FT-IR Spectroscopy
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Instrumentation:
e A Fourier-transform infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of dry, purified N-benzylideneaniline with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

o Transfer the mixture to a pellet-pressing die.

o Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
Data Acquisition:

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

e Record the spectrum, typically in the range of 4000-400 cm~1.

e Acquire a background spectrum of the empty sample compartment to subtract atmospheric
and instrumental interferences.

UV-Vis Spectroscopy

Instrumentation:
e Adual-beam UV-Vis spectrophotometer.
Sample Preparation:

o Prepare a stock solution of N-benzylideneaniline in a UV-grade solvent (e.g., dimethyl
sulfoxide - DMSO or ethanol) of a known concentration (e.g., 1x1073 M).

o From the stock solution, prepare a dilute solution (e.g., 1x10~> M) in the same solvent. The
absorbance of this solution should ideally be between 0.1 and 1.0.

Data Acquisition:

 Fill a quartz cuvette with the pure solvent to be used as a reference.
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 Fill a second quartz cuvette with the prepared N-benzylideneaniline solution.
e Place both cuvettes in the spectrophotometer.

e Scan a wavelength range appropriate for the compound, typically from 200 to 800 nm, to
identify the wavelength of maximum absorbance (Amax).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and a simplified
representation of the synthesis pathway.
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Caption: General workflow for the spectroscopic analysis of N-benzylideneaniline.
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Caption: Simplified reaction pathway for the synthesis of N-benzylideneaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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